1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an acetyl group attached to a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Acetylation: The benzofuran derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Piperazine Substitution: The acetylated benzofuran is reacted with 1-(3-chlorophenyl)piperazine under conditions that facilitate nucleophilic substitution, often using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A simpler analogue without the benzofuran moiety, known for its psychoactive properties.
4-Acetylpiperazine: Lacks the chlorophenyl and benzofuran groups, used in various chemical syntheses.
Benzofuran derivatives: Compounds like 4,6-dimethylbenzofuran, which share the benzofuran core but differ in functional groups.
Uniqueness
1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzofuran and piperazine moieties makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H23ClN2O2 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(14-27-20(22)11-15)12-21(26)25-8-6-24(7-9-25)19-5-3-4-18(23)13-19/h3-5,10-11,13-14H,6-9,12H2,1-2H3 |
InChI Key |
XHOKPTJJQKFJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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